molecular formula C18H20N2O4 B2462644 Phenyl (4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)carbamate CAS No. 1209217-19-5

Phenyl (4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)carbamate

Cat. No.: B2462644
CAS No.: 1209217-19-5
M. Wt: 328.368
InChI Key: OMTSRTUFHXCEPX-UHFFFAOYSA-N
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Description

Phenyl (4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)carbamate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenyl group, a carbamate group, and a methoxyethylamino substituent. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl (4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-(2-methoxyethyl)phenol with a suitable carbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions, typically at low temperatures, to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process includes the purification of intermediates and the final product through techniques such as recrystallization, distillation, and chromatography. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

Phenyl (4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)carbamate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted carbamates.

Scientific Research Applications

Phenyl (4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Phenyl (4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Phenyl (4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)carbamate can be compared with other similar compounds, such as:

    Phenyl carbamates: These compounds share the carbamate functional group but differ in their substituents.

    Methoxyethyl derivatives: Compounds with the methoxyethyl group but different core structures.

    Amino-phenyl derivatives: Compounds with amino and phenyl groups but different additional substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

Phenyl (4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)carbamate, commonly referred to as a phenyl carbamate derivative, has garnered attention in recent pharmacological research for its potential biological activities. This compound exhibits various interactions at the molecular and cellular levels, which may contribute to its therapeutic applications.

Chemical Structure and Properties

The chemical structure of phenyl carbamate can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15_{15}H19_{19}N3_{3}O3_{3}
  • Molecular Weight : 273.33 g/mol

This compound features a carbamate functional group, which is known for enhancing the bioavailability and stability of pharmacologically active compounds.

Phenyl carbamates have been studied for their role as inhibitors of matrix metalloproteinases (MMPs), particularly MMP-2. MMPs are crucial in various physiological processes, including tissue remodeling and wound healing, but their overactivity is linked to pathological conditions such as cancer metastasis and arthritis.

  • Inhibition of MMPs : Research indicates that phenyl carbamate derivatives selectively inhibit MMP-2 with high potency. The inhibition constants for these compounds have been reported in the nanomolar range, indicating strong binding affinity. For instance, one study highlighted a derivative that exhibited an IC50_{50} value of approximately 0.87 µM against MMP-2, while showing significantly less activity against other MMPs such as MMP-9 and MMP-14 .
  • Blood-Brain Barrier Penetration : The ability of phenyl carbamate derivatives to cross the blood-brain barrier (BBB) has been evaluated. One study demonstrated that certain derivatives could achieve therapeutic concentrations in the brain, making them potential candidates for treating neurological conditions .

Case Studies

Several studies have explored the biological activity of phenyl carbamates:

  • Study on Cancer Metastasis : A preclinical study investigated the effects of a phenyl carbamate derivative on tumor growth and metastasis in animal models. The results showed significant reductions in tumor size and metastatic spread, attributed to the compound's ability to inhibit MMP-2 activity .
  • Neuroprotective Effects : Another study assessed the neuroprotective properties of phenyl carbamate derivatives in models of neurodegeneration. The findings suggested that these compounds could mitigate neuronal damage by modulating inflammatory responses and inhibiting MMP-mediated degradation of extracellular matrix components .

Pharmacokinetics

The pharmacokinetic profile of phenyl carbamate derivatives has been a focus of research, particularly regarding their absorption, distribution, metabolism, and excretion (ADME):

ParameterValue
BioavailabilityHigh (specific derivatives)
Half-lifeVariable; dependent on structure
MetabolismPrimarily hepatic
ExcretionRenal

Studies indicate that modifications to the phenyl ring and carbamate structure can enhance bioavailability and therapeutic efficacy .

Properties

IUPAC Name

phenyl N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-23-12-11-19-17(21)13-14-7-9-15(10-8-14)20-18(22)24-16-5-3-2-4-6-16/h2-10H,11-13H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTSRTUFHXCEPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CC=C(C=C1)NC(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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